Cas no 509-15-9 (Gelsemine)
Gelsemine structure
Product Name:Gelsemine
Numero CAS:509-15-9
MF:C20H22N2O2
MW:322.400885105133
MDL:MFCD00082347
CID:37897
PubChem ID:5390854
Update Time:2025-04-18
Gelsemine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Gelsemine
- Gelsemine free base
- GELSEMINE(RG)
- GELSAMINE
- Gelsemin
- GESEMINE
- [ "" ]
- NFYYATWFXNPTRM-UHFFFAOYSA-N
- 3-ethenyl-1-methyl-2,3,3a,7,8,8a-hexahydro-1h,5h-spiro[3,8,5-(ethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indol]-2'(1'h)-one
- BRN 5406576
- CHEMBL521561
- 4-27-00-07526 (Beilstein Handbook Reference)
- NSC-21729
- s9294
- 509-15-9
- (3R-(3alpha,4abeta,5alpha,8alpha,8abeta,9S*,10S*))-5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1',H)-one
- UNII-5Y13A78Z72
- GELSEMIN [HSDB]
- Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, (3R,3'S,4aR,5S,8S,8aS,9S)-
- GELSEMINE [MI]
- (+)-Gelsemine
- 5Y13A78Z72
- AC-34231
- CCG-267730
- GELSEMINE [WHO-DD]
- BDBM50459893
- (3R-(3.ALPHA.,4A.BETA.,5.ALPHA.,8.ALPHA.,8A.BETA.,9S*,10S*))-5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYLSPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE
- NSC 21729
- HSDB 3488
- MFCD00082347
- 1ST40269
- SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3.ALPHA.,4A.BETA.,5.ALPHA.,8.ALPHA.,8.ABETA.,9S*,10S*))-
- GELSEMINE, (+)-
- (3S,3aS,3'S,5R,8aS,9R)-1-Methyl-3-vinyl-1,2,3,3a,5,7,8,8a-octahydrospiro[3,8,5-(epiethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indolin]-2'-one
- EINECS 208-095-2
- Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, (3R-(3alpha,4abeta,5alpha,8alpha,8abeta,9S*,10S*))-
- Prestwick2_000662
- C09207
- NS00006472
- Prestwick1_000662
- AKOS015897143
- HMS1570E05
- SPBio_002644
- Prestwick_1052
- Prestwick0_000662
- CHEBI:5294
- (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.0^{2,6.0^{5,11]dodecane]-2-one
- DTXSID40871716
- Q5530505
- Spiro[3,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-
- CHEMBL1979576
- CHEBI:181110
- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-
- FT-0698496
- [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-5-Etheny l-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-p yrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one
- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S,10S)]-
- 2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-
- Spiro[3,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-
- SCHEMBL4279911
- MLS002707369
- MLSMR
- MLS000728649
- SMR001574761
- SMR000470824
- DTXSID40878487
- NFYYATWFXNPTRM-QJICHLCESA-N
- (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
- DA-53535
- SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8.ABETA.,9S*,10S*))-
- 2'-ethenyl-4'-methylspiro(1H-indole-3,7'-9-oxa-4-azatetracyclo(6.3.1.02,6.05,11)dodecane)-2-one
- (2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methyl-9'-oxa-4'-azaspiro[indole-3,7'-tetracyclo[6.3.1.02,6.05,11]dodecane]-2-ol
- HY-N0388R
- DTXCID501782911
- (2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methyl-9'-oxa-4'-azaspiro(indole-3,7'-tetracyclo(6.3.1.02,6.05,11)dodecane)-2-ol
- 208-095-2
- (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8ABETA,9S*,10S*))-5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYLSPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE
- SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-1 0,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3ALPHA,4ABETA,5ALPHA,8ALPHA,8ABETA,9S*,10S*))-
- (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro(1H-indole-3,7'-9-oxa-4-azatetracyclo(6.3.1.02,6.05,11)dodecane)-2-one
- Gelsemine (Standard)
-
- MDL: MFCD00082347
- Inchi: 1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11-,13+,15+,16+,17-,19-,20-/m0/s1
- Chiave InChI: NFYYATWFXNPTRM-QJICHLCESA-N
- Sorrisi: O1C[C@@H]2[C@@H]3[C@@H]4[C@@]5(C(NC6C=CC=CC5=6)=O)[C@H]1C[C@H]2[C@]4(C=C)CN3C
Proprietà calcolate
- Massa esatta: 322.16800
- Massa monoisotopica: 322.168127949 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 1
- Complessità: 635
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 41.6
- Peso molecolare: 322.4
- XLogP3: 1.8
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1478 (rough estimate)
- Punto di fusione: 181-183°C
- Punto di ebollizione: 493.4°C at 760 mmHg
- Punto di infiammabilità: 252.2±28.7 °C
- Indice di rifrazione: 1.5700 (estimate)
- Solubilità: SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS
- PSA: 41.57000
- LogP: 2.10350
- pka: 7.75 in 80% methylcellosolve
- Rotazione specifica: D20 +13° (c = 1.2 in chloroform)
Gelsemine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 1544 6.1/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 23/24/25-26/27/28
- Istruzioni di sicurezza: 36/37/39-45-28
- RTECS:LX9100000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1(a)
- PackingGroup:I
- Condizioni di conservazione:4°C, sealed storage, away from moisture and light
- Termine di sicurezza:6.1(a)
- Gruppo di imballaggio:I
- Frasi di rischio:R23/24/25; R26/27/28
- Gruppo di imballaggio:I
- Livello di pericolo:6.1(a)
Gelsemine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0388-10mM*1mLinDMSO |
Gelsemine |
509-15-9 | ≥99.0% | 10mM*1mLinDMSO |
¥1760 | 2023-07-26 | |
| MedChemExpress | HY-N0388-5mg |
Gelsemine |
509-15-9 | 99.36% | 5mg |
¥600 | 2025-04-16 | |
| MedChemExpress | HY-N0388-10mg |
Gelsemine |
509-15-9 | 99.36% | 10mg |
¥960 | 2025-04-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0961-20mg |
Gelsemine |
509-15-9 | HPLC≥98% | 20mg |
¥1450元 | 2023-09-15 | |
| DC Chemicals | DCG-011-20 mg |
Gelsemine |
509-15-9 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S9294-1mg |
Gelsemine |
509-15-9 | 99.95% | 1mg |
¥1286.27 | 2023-09-15 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0629-100mg |
Gelsemine |
509-15-9 | 98% | 100mg |
$380 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0629-20mg |
Gelsemine |
509-15-9 | 98% | 20mg |
$120 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0662-5 mg |
Gelsemine |
509-15-9 | 98.54% | 5mg |
¥1460.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0662-50 mg |
Gelsemine |
509-15-9 | 98.54% | 50mg |
¥5840.00 | 2022-04-26 |
Gelsemine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:509-15-9)Gelsemine
Numero d'ordine:A1203566
Stato delle scorte:in Stock
Quantità:10mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:50
Prezzo ($):244.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:509-15-9)Gelsemine
Numero d'ordine:LE10417
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:03
Prezzo ($):discuss personally
Email:18501500038@163.com
Gelsemine Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
509-15-9 (Gelsemine) Prodotti correlati
- 116707-99-4(5-Methoxy-1,3-dimethyl-2-indolinone)
- 76-66-4(Rhynchophylline)
- 2182-14-1(Vindoline)
- 63674-51-1(5-Oxo-1-4-(propan-2-yl)phenylpyrrolidine-3-carboxylic Acid)
- 6859-01-4(Isorhynchophylline)
- 4684-32-6(Picrinine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)